3,5-Dichloro-2-nitroaniline

Descripción general

Descripción

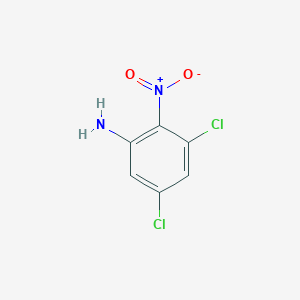

3,5-Dichloro-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms and one nitro group attached to an aniline ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-nitroaniline typically involves the nitration of 3,5-dichloroaniline. The process can be summarized as follows:

Nitration Reaction: 3,5-Dichloroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the aniline ring.

Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.

Purification Steps: The crude product is purified through recrystallization or other separation techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction Reagents: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution Reagents: Sodium methoxide, potassium hydroxide.

Major Products:

Reduction Product: 3,5-Dichloro-2-aminobenzene.

Substitution Products: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3,5-Dichloro-2-nitroaniline is primarily used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a valuable building block for further modifications. It is notably utilized in the production of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability.

Synthesis of Azo Dyes

A study published in the journal Dyes and Pigments highlights the use of this compound as a starting material for synthesizing novel azo dyes. The compound's reactivity allows for the formation of complex dye structures that exhibit desirable properties such as high solubility and colorfastness.

Biological Applications

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacteria, making it a candidate for further investigation in developing antimicrobial agents.

Inhibition of Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP2C19 and CYP2C9), which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics for drugs metabolized by these enzymes, emphasizing the importance of understanding its interactions when co-administered with other medications.

Material Science

Research in Material Science

The unique properties of this compound have attracted interest in material science research. Its chemical structure allows for potential applications in developing new materials with specific electrical or optical properties. Researchers are exploring its use in creating advanced materials that could have applications in electronics or photonics.

Case Study 1: Synthesis of Azo Dyes

In a study focused on synthesizing azo dyes from this compound, researchers demonstrated that altering reaction conditions could significantly affect the yield and properties of the resulting dyes. By optimizing parameters such as temperature and pH, they achieved higher yields and improved color stability.

A comprehensive assessment of the biological activity of this compound revealed its potential as an antimicrobial agent. The study involved testing various concentrations against different bacterial strains, showing promising results that warrant further exploration into its mechanism of action and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparación Con Compuestos Similares

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

Comparison: 3,5-Dichloro-2-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influences its reactivity and applications. Compared to other dichloroanilines, it has distinct chemical properties that make it suitable for specific synthetic and industrial applications.

Actividad Biológica

3,5-Dichloro-2-nitroaniline (DCNA) is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a nitro group attached to an aniline ring. Its molecular formula is CHClNO, and it has a molecular weight of 195.01 g/mol.

The biological activity of DCNA is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : DCNA has been investigated for its potential antimicrobial properties against a range of pathogens. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to cell death or inhibition of growth.

- Hormonal Modulation : Research indicates that DCNA may act as a modulator of nuclear hormone receptor functions, which are crucial in regulating gene expression related to growth and metabolism .

- Enzyme Inhibition : It has been noted that DCNA inhibits certain cytochrome P450 enzymes (CYP2C19 and CYP2C9), which are involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of DCNA against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that DCNA exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria as well as some fungi.

Antitumor Activity

In addition to its antimicrobial properties, DCNA has shown promise in cancer research. A study indicated that derivatives of nitroanilines, including DCNA, possess antitumor activity by inducing apoptosis in cancer cells. The compound was found to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 12.4 µM to 33.7 µM depending on formulation and delivery method .

Case Studies

- Microbial Transformation Study : A laboratory-scale study investigated the transformation of nitroaromatic compounds, including DCNA, in anaerobic conditions. The results indicated that microbial communities could effectively reduce nitro groups to amines, suggesting potential bioremediation applications for environments contaminated with such compounds .

- Pharmacokinetic Profiling : In silico studies predicted favorable absorption and distribution characteristics for DCNA when formulated with lipid nanoparticles. This approach demonstrated enhanced cytotoxicity against breast cancer cell lines compared to free drug formulations .

Propiedades

IUPAC Name |

3,5-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIMEMMJKYVPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.